molecular formula C5H8ClN3O2S B2919132 5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide CAS No. 2551120-29-5

5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide

Cat. No.: B2919132
CAS No.: 2551120-29-5
M. Wt: 209.65
InChI Key: ZPVBIIIIBNWHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 5, a methyl group at position 1, and a sulfonamide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the functional groups.

    Condensation Reactions: The sulfonamide group can engage in condensation reactions with other amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.
  • Oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
  • Studied for its possible use in the treatment of certain diseases, leveraging its unique chemical structure.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can disrupt various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    5-(Chloromethyl)-1-methylpyrazole: Lacks the sulfonamide group, which significantly alters its chemical properties and applications.

    1-Methylpyrazole-4-sulfonamide:

    5-(Chloromethyl)-1-phenylpyrazole-4-sulfonamide: Contains a phenyl group instead of a methyl group, leading to different steric and electronic effects.

Uniqueness:

Properties

IUPAC Name

5-(chloromethyl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O2S/c1-9-4(2-6)5(3-8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVBIIIIBNWHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.